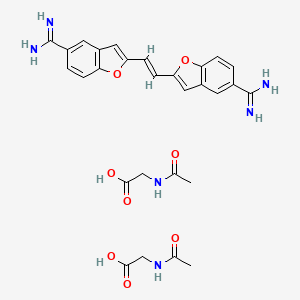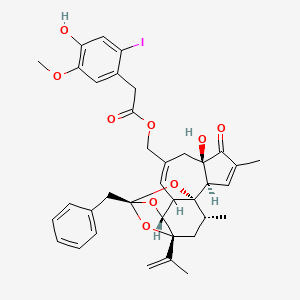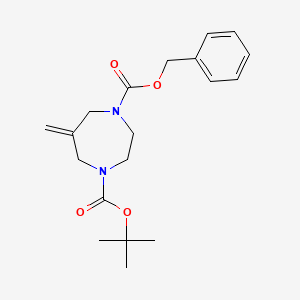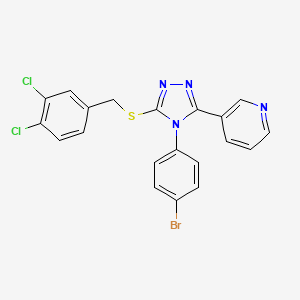
True Blue diaceturate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- True Blue diaceturate salt is a fluorescent retrograde tracer commonly used in experimental studies of the peripheral nervous system.
- Researchers employ it to determine the number and origin of neurons projecting to specific areas .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for preparing True Blue diaceturate salt are not readily available in the provided sources.
- it is essential to note that this compound is primarily used as a tracer rather than a synthetic target.
Chemical Reactions Analysis
- As a tracer, True Blue diaceturate salt does not undergo typical chemical reactions like oxidation, reduction, or substitution.
- Instead, it serves as a marker to trace neural pathways and identify neuronal connections.
Scientific Research Applications
- True Blue diaceturate salt finds applications in various scientific fields:
Neuroscience: Used to study neuronal connectivity and pathways.
Histology and Anatomy: Helps visualize neural structures.
Peripheral Nervous System Research: Identifies innervation patterns.
Animal Models: Used to label specific neurons in animal studies.
Mechanism of Action
- The compound’s mechanism of action lies in its ability to be taken up by neurons and transported retrogradely along axons.
- It binds to cellular components, allowing researchers to track neuronal projections.
Comparison with Similar Compounds
- While True Blue diaceturate salt is unique in its application as a retrograde tracer, other similar compounds include:
Fluoro-Gold: Another retrograde tracer.
Cholera Toxin B Subunit: Used for neuronal tracing.
Dextran Amines: Also employed in neuroanatomical studies.
Properties
Molecular Formula |
C28H30N6O8 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
2-acetamidoacetic acid;2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide |
InChI |
InChI=1S/C20H16N4O2.2C4H7NO3/c21-19(22)11-1-5-17-13(7-11)9-15(25-17)3-4-16-10-14-8-12(20(23)24)2-6-18(14)26-16;2*1-3(6)5-2-4(7)8/h1-10H,(H3,21,22)(H3,23,24);2*2H2,1H3,(H,5,6)(H,7,8)/b4-3+;; |
InChI Key |
DKAHNYWQHXQOPB-CZEFNJPISA-N |
Isomeric SMILES |
CC(=O)NCC(=O)O.CC(=O)NCC(=O)O.C1=CC2=C(C=C1C(=N)N)C=C(O2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N |
Canonical SMILES |
CC(=O)NCC(=O)O.CC(=O)NCC(=O)O.C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B12046441.png)



![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046465.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B12046472.png)
![1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione](/img/structure/B12046476.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate](/img/structure/B12046492.png)


![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046515.png)
